molecular formula C16H17N3OS B5634287 3-(2-furylmethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine

3-(2-furylmethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine

Cat. No. B5634287
M. Wt: 299.4 g/mol
InChI Key: IDGIBZRJBBBNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Thieno[2,3-d]pyrimidines, closely related to the compound , can be synthesized using various methods. A notable approach is the one-step synthesis via a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide. This method is characterized by its step economy, reduced catalyst loading, and easy purification, making it an efficient and green approach to synthesizing pharmacologically important thieno[2,3-d]pyrimidines (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines and their derivatives has been the subject of detailed analysis through methods such as NMR, IR, and crystallography. These analyses help in understanding the influence of structural modifications upon the molecule's geometry, conformation, and its 3D supramolecular architectures formed in crystals by self-assembly via stacking interactions and various hydrogen bonds (Chen & Liu, 2019).

Mechanism of Action

While the specific mechanism of action for your compound is not known, thieno[2,3-d]pyrimidines have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Future Directions

Thieno[2,3-d]pyrimidines are an active area of research due to their wide range of biological activities. Future research could focus on exploring new synthetic routes, investigating the biological activity of new derivatives, and studying the mechanism of action of these compounds .

properties

IUPAC Name

4-(furan-2-ylmethyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c17-15-14-12-6-2-1-3-7-13(12)21-16(14)18-10-19(15)9-11-5-4-8-20-11/h4-5,8,10,17H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGIBZRJBBBNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=N)N(C=N3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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